guanidine;sulfuric acid
Overview
Description
Guanidine; sulfuric acid is a compound formed by the combination of guanidine and sulfuric acid. Guanidine is a strong organic base with the chemical formula CH₅N₃, and it is known for its high basicity and ability to form hydrogen bonds. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of these two compounds results in a salt that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reaction of Guanidine with Sulfuric Acid: : The most straightforward method to prepare guanidine; sulfuric acid is by reacting guanidine with sulfuric acid. This reaction typically involves mixing an aqueous solution of guanidine with sulfuric acid under controlled conditions to form the desired salt.
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Industrial Production Methods: : Industrially, guanidine; sulfuric acid can be produced by the reaction of guanidine nitrate with sulfuric acid. This method involves heating guanidine nitrate with concentrated sulfuric acid, resulting in the formation of guanidine; sulfuric acid and the release of nitrogen oxides as by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Guanidine can be reduced to form amines.
Substitution: Guanidine can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for guanidine include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce guanidine.
Substitution Reactions: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: Urea derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Guanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives.
Biology: Guanidine compounds are used in the study of protein denaturation and as inhibitors of certain enzymes.
Mechanism of Action
The mechanism of action of guanidine; sulfuric acid involves the interaction of the guanidine moiety with various molecular targets. Guanidine is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission . Additionally, guanidine can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules .
Comparison with Similar Compounds
Guanidine; sulfuric acid can be compared with other guanidine-based compounds:
Guanidine Hydrochloride: Similar to guanidine; sulfuric acid, guanidine hydrochloride is used in protein denaturation studies and as a reagent in organic synthesis.
Guanidine Nitrate: This compound is used in the production of explosives and propellants.
Thiourea Derivatives: These compounds are used as guanidylating agents in the synthesis of guanidine derivatives.
Guanidine; sulfuric acid is unique due to its combination of strong basicity from guanidine and the acidic properties of sulfuric acid, making it a versatile compound in various applications.
Properties
CAS No. |
646-34-4 |
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Molecular Formula |
CH7N3O4S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
guanidine;sulfuric acid |
InChI |
InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4) |
InChI Key |
ZZTURJAZCMUWEP-UHFFFAOYSA-N |
SMILES |
C(=N)(N)N.OS(=O)(=O)O |
Canonical SMILES |
C(=N)(N)N.OS(=O)(=O)O |
Key on ui other cas no. |
594-14-9 646-34-4 |
Related CAS |
113-00-8 (Parent) |
Synonyms |
Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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